molecular formula C19H19NO5S B11303702 methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11303702
M. Wt: 373.4 g/mol
InChI Key: QUTJOQDQOKHANN-UHFFFAOYSA-N
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Description

Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromenone moiety, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting with the preparation of the thiazole and chromenone intermediates. The thiazole ring can be synthesized through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The chromenone moiety is then introduced through a series of condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and pathways.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chromenone moiety can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: Another antineoplastic drug with a thiazole component.

Uniqueness

Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of a thiazole ring and a chromenone moiety, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities. The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO5SC_{18}H_{17}NO_5S with a molecular weight of approximately 353.39 g/mol. The structure includes a chromenone backbone and a thiazole ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116) .

A study highlighted the synthesis of thiazole-linked compounds that demonstrated potent cytotoxic effects with IC50 values below those of standard chemotherapeutics like doxorubicin . Specifically, the incorporation of electron-donating groups such as methyl at specific positions on the phenyl ring enhances the anticancer activity of these compounds .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that related compounds exhibit anti-inflammatory and analgesic effects. For example, certain thiazole derivatives were tested in carrageenan-induced edema models and showed promising results in reducing inflammation . The analgesic effects were noted to surpass those of established non-steroidal anti-inflammatory drugs (NSAIDs) at comparable doses.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the thiazole and chromenone components significantly influence biological activity. Key findings include:

  • Thiazole Ring : Essential for cytotoxic activity; substitutions at specific positions can enhance potency.
  • Electron-Withdrawing Groups : Such as chlorine or bromine on the phenyl ring increase the efficacy of anticancer agents.
Compound StructureIC50 (µg/mL)Activity
Thiazole Derivative A1.61 ± 1.92Antitumor
Thiazole Derivative B1.98 ± 1.22Antitumor
Methyl Substituted Compound< DoxorubicinCytotoxic

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Evren et al. (2019) developed novel thioacetamides based on thiazole that exhibited strong selectivity against lung adenocarcinoma cells with notable IC50 values .
  • In vitro studies conducted on various thiazole derivatives indicated their potential as effective agents against multiple cancer cell lines, showcasing their versatility as therapeutic candidates .

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C19H19NO5S/c1-5-12-6-13-16(7-15(12)25-11(3)19(22)23-4)24-8-14(17(13)21)18-20-10(2)9-26-18/h6-9,11H,5H2,1-4H3

InChI Key

QUTJOQDQOKHANN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)OC)OC=C(C2=O)C3=NC(=CS3)C

Origin of Product

United States

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